

# Comparative Guide: Mass Spectrometry Profiling of 2'-Fluoroacetophenone (CAS 350-20-9)

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## Compound of Interest

Compound Name: 2-Chloro-6-fluoro-4-nitroaniline

CAS No.: 350-20-9

Cat. No.: B1430236

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## Executive Summary

This technical guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation patterns of 2'-Fluoroacetophenone (CAS 350-20-9). As a critical intermediate in the synthesis of fluorinated pharmaceuticals (e.g., enzyme inhibitors and serotonin modulators), accurate identification of this compound against its regioisomers is paramount.

Unlike standard spectral libraries that merely list peaks, this guide deconstructs the mechanistic causality of the fragmentation, evaluates the "Ortho Effect" in the context of electron ionization (EI), and provides a comparative performance analysis against its para-isomer (4'-Fluoroacetophenone) and the non-fluorinated analog (Acetophenone).

## Compound Profile & Chemical Identity

Parameter	Detail
Chemical Name	2'-Fluoroacetophenone (or o-Fluoroacetophenone)
CAS Registry Number	350-20-9
Molecular Formula	C <sub>8</sub> H <sub>7</sub> FO
Molecular Weight	138.14 g/mol
Key Structural Feature	Acetyl group ortho to a Fluorine atom on the benzene ring.
Boiling Point	~185–190 °C (distinct from p-isomer ~196 °C)

## Fragmentation Mechanism Analysis

The Electron Ionization (EI) mass spectrum of 2'-Fluoroacetophenone is characterized by a high-stability acylium ion. Understanding the stepwise degradation is essential for differentiating this compound from isobaric impurities.

### Primary Fragmentation Pathway

The fragmentation follows a classic aromatic ketone decay pattern, dominated by alpha-cleavage.

- Molecular Ion ( $m/z$  138): The radical cation is formed by the removal of a non-bonding electron from the carbonyl oxygen. The peak is distinct (approx. 25% relative abundance) due to the stabilizing effect of the aromatic ring.
- $\alpha$ -Cleavage (Base Peak,  $m/z$  123): The bond between the carbonyl carbon and the methyl group breaks. This generates a neutral methyl radical ( $m/z$  15, mass 15) and the 2-fluorobenzoyl cation ( $m/z$  123).
  - Mechanism:[\[1\]](#) Inductive cleavage driven by the stability of the acylium resonance hybrid.
  - Observation: This is the Base Peak (100%) in the spectrum.

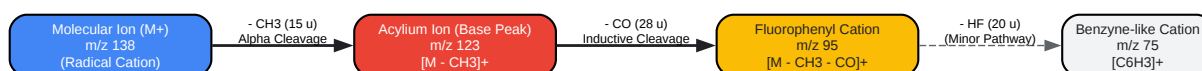
- Decarbonylation (m/z 95): The acylium ion (m/z 123) subsequently loses a neutral carbon monoxide (CO) molecule (mass 28) to form the 2-fluorophenyl cation (m/z 95).
  - Observation: This is a major secondary peak (~33% abundance).
- Secondary Fluorine Loss (m/z 75): A minor pathway involves the loss of HF or F from the phenyl ring, leading to a benzyne-like cation (m/z 75), though this is energetically less favorable than the CO loss.

## The "Ortho Effect" Evaluation

In many ortho-substituted aromatics, the "Ortho Effect" leads to unique rearrangements (e.g., loss of neutral molecules like water or alcohols).[2] However, for 2'-Fluoroacetophenone:

- Absence of McLafferty Rearrangement: There are no  $\gamma$ -hydrogens available on the ring side, and the methyl hydrogens are not spatially positioned to abstract the ortho-fluorine easily.
- Result: The fragmentation pattern is qualitatively identical to the para-isomer. The "Ortho Effect" here manifests primarily in Gas Chromatography (GC) retention time shifts and subtle variations in ionization potential, rather than unique mass fragments.

## Visualized Fragmentation Pathway



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Figure 1: Step-wise EI fragmentation pathway of 2'-Fluoroacetophenone showing the dominant decay from molecular ion to phenyl cation.

## Comparative Performance Analysis

To validate the identity of CAS 350-20-9, it must be compared against its closest structural analogs. The table below summarizes the spectral and chromatographic differences.

**Table 1: Spectral & Chromatographic Comparison**

Feature	2'-Fluoroacetophenone (CAS 350-20-9)	4'-Fluoroacetophenone (CAS 403-42-9)	Acetophenone (CAS 98-86-2)
Molecular Ion (m/z)	138	138	120
Base Peak (100%)	123 (2-Fluorobenzoyl)	123 (4-Fluorobenzoyl)	105 (Benzoyl)
Secondary Peak	95 (Loss of CO)	95 (Loss of CO)	77 (Phenyl)
Differentiation Strategy	Retention Time (RT)	Retention Time (RT)	Mass Spectrum
Boiling Point	~190 °C	~196 °C	~202 °C
Chromatographic Behavior	Elutes Earlier (Ortho shielding reduces BP)	Elutes Later (Higher symmetry/BP)	Distinct Mass

Critical Insight: Mass spectrometry alone cannot reliably distinguish 2'-Fluoroacetophenone from 4'-Fluoroacetophenone as their fragment ions (m/z 123, 95) are identical.[3] You must rely on the chromatographic separation (GC) where the ortho-isomer typically elutes earlier due to steric shielding reducing intermolecular forces.

## Experimental Protocol: Reliable Identification

### Workflow

This protocol ensures self-validating identification by combining MS spectral matching with retention time indices.

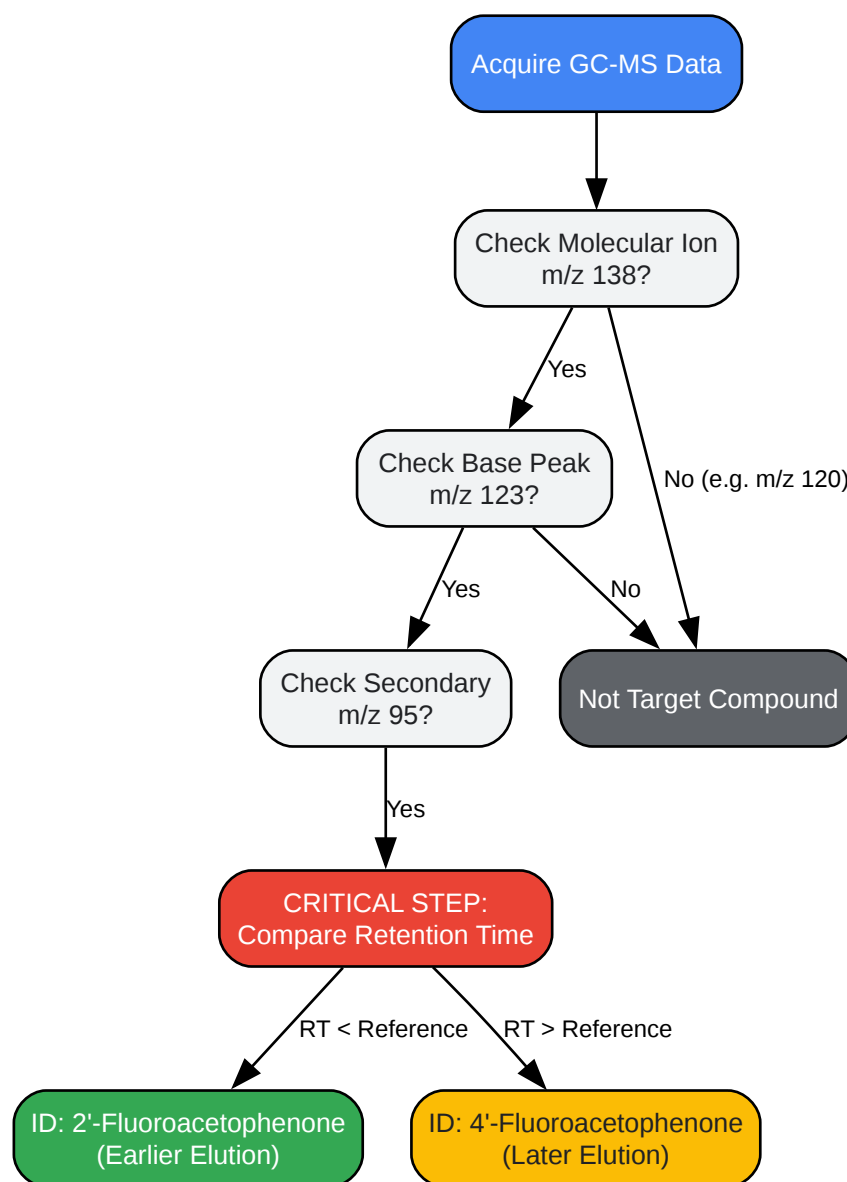
### Sample Preparation

- Solvent: Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM) (HPLC Grade). DCM is preferred over methanol to prevent potential acetal formation in the injector port.
- Concentration: Final concentration should be approx. 100 ppm for full-scan mode.

### GC-MS Acquisition Parameters

- Column: DB-5MS or equivalent (30m x 0.25mm ID x 0.25µm film).
- Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
- Inlet: Split mode (20:1), 250 °C.
- Oven Program:
  - Hold 50 °C for 1 min.
  - Ramp 15 °C/min to 280 °C.
  - Hold 3 min.
- MS Source: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 40–300.

## Data Analysis Logic (Decision Tree)



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Figure 2: Logical workflow for distinguishing 2'-Fluoroacetophenone from its isomers using GC-MS.

## References

- NIST Mass Spectrometry Data Center.o-Fluoroacetophenone: Mass Spectrum (Electron Ionization).[4] NIST Chemistry WebBook, SRD 69.[4][5][6][7] Retrieved from [[Link](#)]
- PubChem.2'-Fluoroacetophenone (Compound Summary). National Library of Medicine. Retrieved from [[Link](#)]

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## Sources

- [1. Ortho effect - Wikipedia \[en.wikipedia.org\]](#)
- [2. Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [3. researchgate.net \[researchgate.net\]](#)
- [4. o-Fluoroacetophenone \[webbook.nist.gov\]](#)
- [5. o-Fluoroacetophenone \[webbook.nist.gov\]](#)
- [6. o-Fluoroacetophenone \[webbook.nist.gov\]](#)
- [7. o-Fluoroacetophenone \[webbook.nist.gov\]](#)
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